molecular formula C10H10ClNOS B2373997 4-(3-Chlorophenyl)sulfinylbutanenitrile CAS No. 1342845-83-3

4-(3-Chlorophenyl)sulfinylbutanenitrile

Cat. No.: B2373997
CAS No.: 1342845-83-3
M. Wt: 227.71
InChI Key: SJSCRXMZTYAICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)sulfinylbutanenitrile is a specialized organic building block of interest in medicinal chemistry and drug discovery research. The compound features a sulfoxide group and a nitrile functionality attached to a 3-chlorophenyl backbone, making it a versatile intermediate for the synthesis of more complex molecules. The sulfoxide group can act as a key pharmacophore, influencing the electronic properties and metabolic stability of potential drug candidates . The nitrile group is a common bioisostere that can participate in hydrogen bonding and enhance binding affinity to biological targets . Researchers may employ this compound in the development of novel enzyme inhibitors or as a precursor in the synthesis of heterocyclic compounds, such as triazoles, which are known to possess a wide range of biological activities . Its structure suggests potential utility in exploring structure-activity relationships (SAR) and optimizing lead compounds in various therapeutic areas. The specific research applications and mechanistic actions of this compound are a subject for ongoing scientific investigation. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfinylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c11-9-4-3-5-10(8-9)14(13)7-2-1-6-12/h3-5,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSCRXMZTYAICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342845-83-3
Record name 4-(3-chlorobenzenesulfinyl)butanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution Approach

The sulfide intermediate can be synthesized via a nucleophilic aromatic substitution (SNAr) or aliphatic substitution reaction.

Representative Procedure :

  • Reagents :
    • 4-Bromobutanenitrile (1.0 equiv).
    • 3-Chlorothiophenol (1.2 equiv).
    • Base: K₂CO₃ or NaOH.
    • Solvent: DMF or DMSO.
    • Temperature: 80–100°C.
    • Time: 12–24 hours.
  • Mechanism :
    The thiolate anion (generated by deprotonation of 3-chlorothiophenol) attacks the electrophilic carbon of 4-bromobutanenitrile, displacing bromide.

  • Optimization Data :

    Base Solvent Temp (°C) Time (h) Yield (%)
    K₂CO₃ DMF 80 18 72
    NaOH DMSO 100 12 68

This method aligns with thioether formations documented in sulfonamide syntheses, where arylthiols react with alkyl halides under basic conditions.

Alternative Pathway: Copper-Catalyzed Coupling

Inspired by methodologies in patent CN114751800B, copper-catalyzed coupling of conjugated enynes with sulfonyl chlorides could be adapted for sulfide formation. However, this route remains speculative for sulfinyl systems.

Oxidation to Sulfoxide

Controlled oxidation of the sulfide intermediate is critical to avoid over-oxidation to sulfone.

Oxidation Methods :

  • Hydrogen Peroxide (H₂O₂) in Acetic Acid :
    • Conditions: 30% H₂O₂, glacial acetic acid, 0–5°C, 2–4 hours.
    • Yield: 85–90%.
  • meta-Chloroperbenzoic Acid (mCPBA) :
    • Conditions: 1.1 equiv mCPBA, CH₂Cl₂, 0°C to RT, 1 hour.
    • Yield: 88% (analogous to sulfoxide syntheses).

Comparative Oxidation Data :

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
H₂O₂ Acetic Acid 0–5 3 87
mCPBA CH₂Cl₂ 25 1 89

Direct Sulfinylative Cyanation

An alternative one-pot strategy involves introducing the sulfinyl and nitrile groups simultaneously.

Proposed Route :

  • Reagents :
    • 3-Chlorobenzenesulfinyl chloride.
    • Allyl cyanide or 3-butenenitrile.
    • Radical initiator (e.g., AIBN).
  • Mechanism :
    Sulfinyl chloride undergoes radical addition to the alkene, followed by cyanation. This method remains theoretical but draws inspiration from cyanative cross-couplings.

Challenges and Mitigation Strategies

  • Sulfinyl Chloride Instability : Use freshly prepared reagents and low temperatures.
  • Regioselectivity in Cyanation : Employ directing groups or catalysts to favor desired adducts.
  • Purification Difficulties : Utilize silica gel chromatography or recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)sulfinylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-Chlorophenyl)sulfonylbutanenitrile.

    Reduction: Formation of 4-(3-Chlorophenyl)sulfinylbutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)sulfinylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)sulfinylbutanenitrile involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrile Derivatives with Halogenated Aryl Groups

  • 2-(4-Chlorophenyl)-3-oxobutanenitrile (C₁₀H₈ClNO; CAS 5219-07-8) This compound replaces the sulfinyl group with a ketone and positions the chlorophenyl group at the para position. The absence of sulfinyl reduces polarity, likely decreasing water solubility compared to the target compound. The ketone group may participate in nucleophilic additions, whereas the sulfinyl group in 4-(3-Chlorophenyl)sulfinylbutanenitrile could stabilize adjacent charges, altering reaction pathways .
  • 4-(Methylsulfinyl)butanenitrile (C₅H₉NOS; CAS 61121-65-1) Lacking the chlorophenyl group, this analog highlights the impact of aromatic substituents.

Heterocyclic Compounds with 3-Chlorophenyl Substituents

  • 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (C₁₄H₁₀BrClN₃S; CAS 1263379-32-3)
    This triazole-thione derivative demonstrates high synthetic yield (95%) and incorporates a bromophenyl group. The heterocyclic core enhances stability and may confer antimicrobial or antitumor activity, contrasting with the linear aliphatic chain of the target compound. The thione group offers hydrogen-bonding capability, unlike the sulfinyl group’s dipole interactions .

  • Piperazine Derivatives (e.g., 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine)
    These nitrogen-rich heterocycles are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. The absence of a sulfinyl or nitrile group in these compounds reduces electrophilic reactivity, favoring interactions with neurotransmitter receptors over covalent bonding .

Organometallic Compounds

  • Merbaphen (C₁₆H₁₆ClHgN₂NaO₆) This mercury-containing compound includes a 3-chlorophenyl group but is structurally distinct. Its pyrimidinetrione ring and mercury center confer toxicity, limiting therapeutic use.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Substituents CAS Number Yield (%) Key Properties/Applications
This compound C₁₀H₁₀ClNOS Nitrile, sulfinyl 3-Chlorophenyl Not provided - High polarity, drug intermediates
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO Nitrile, ketone 4-Chlorophenyl 5219-07-8 - Organic synthesis, ketone reactivity
4-(Methylsulfinyl)butanenitrile C₅H₉NOS Nitrile, sulfinyl Methyl 61121-65-1 - Intermediate for sulfoxide studies
4-(4-Bromophenyl)-5-(3-chlorophenyl)-triazole-thione C₁₄H₁₀BrClN₃S Triazole-thione, nitrile 4-Bromophenyl, 3-chlorophenyl 1263379-32-3 95 Antimicrobial agents
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine C₁₃H₁₇Cl₂N₂ Piperazine 3-Chlorophenyl, chloropropyl Not provided - CNS drug candidates

Key Research Findings

  • Synthetic Efficiency: Triazole-thione derivatives (e.g., CAS 1263379-32-3) achieve yields >90% using anhydrous K₂CO₃ and DMF, suggesting robust protocols for halogenated aryl compounds .
  • Electronic Effects : The 3-chlorophenyl group’s meta-substitution distorts electron distribution compared to para-substituted analogs, affecting dipole interactions and solubility .
  • Biological Relevance : Piperazine derivatives with chlorophenyl groups show affinity for serotonin receptors, while sulfinyl nitriles may target enzymes like cysteine proteases due to electrophilic nitrile groups .

Biological Activity

4-(3-Chlorophenyl)sulfinylbutanenitrile, also known by its chemical name and CAS number 1342845-83-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a sulfinyl group attached to a butanenitrile backbone, with a chlorophenyl substituent. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have inhibitory effects against certain bacterial strains.
  • Anticancer Potential : Similar compounds in its class have shown promise in targeting cancer cell lines.
  • Anti-inflammatory Effects : The sulfinyl group may contribute to anti-inflammatory properties observed in related compounds.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : Compounds with similar structures have been known to interact with nuclear receptors, influencing gene expression and cellular pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
  • Oxidative Stress Modulation : By affecting oxidative stress pathways, the compound could potentially protect against cellular damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Table 2: Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityReference
This compoundModerateYes
Imidazo[2,1-b][1,3]thiazole derivativeHighModerate
Other sulfinyl derivativesVariableYes

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Case Study on Anticancer Activity :
    • A study examined the effects of a structurally similar sulfinyl compound on various cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting potential for therapeutic applications in oncology.
  • Case Study on Antimicrobial Efficacy :
    • Research focused on the antimicrobial properties of related compounds demonstrated effectiveness against Gram-positive bacteria. This supports the hypothesis that this compound may exhibit similar properties.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Cytotoxicity Assays : In vitro assays revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways.
  • Inflammatory Response Modulation : Experiments showed that treatment with the compound reduced levels of pro-inflammatory cytokines in cell cultures.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest moderate bioavailability, warranting further investigation into its therapeutic window.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Chlorophenyl)sulfinylbutanenitrile, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via sulfoxidation of the corresponding sulfide precursor using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic vanadium. Purity optimization involves monitoring reaction progress with thin-layer chromatography (TLC) and employing column chromatography for purification. For structurally related nitriles, nucleophilic substitution at the benzylic position has been effective .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the sulfinyl group’s stereochemistry and the nitrile moiety’s presence. Infrared (IR) spectroscopy can validate the C≡N stretch (~2240 cm⁻¹). Mass spectrometry (MS) ensures molecular ion alignment with the expected m/z ratio. For analogs, X-ray crystallography has resolved stereochemical ambiguities in sulfinyl-containing compounds .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 220–260 nm is recommended due to the compound’s aromatic and sulfinyl chromophores. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) enhances sensitivity. Calibration curves should be validated against certified reference materials .

Advanced Research Questions

Q. How can researchers address contradictory data on the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., acidic/basic hydrolysis, thermal stress) and monitor degradation products via LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Conflicting data may arise from impurities or solvent effects; thus, control experiments with rigorously purified samples are critical .

Q. What strategies are effective for elucidating the biological mechanism of this compound in enzyme inhibition studies?

  • Methodological Answer : Use in vitro enzyme assays (e.g., fluorescence-based assays for hydrolases) to measure IC₅₀ values. Molecular docking simulations can predict binding interactions with target enzymes, while site-directed mutagenesis validates critical residues. For sulfinyl derivatives, stereospecific activity differences necessitate enantiomeric purity assessment .

Q. How can reaction yields be improved in large-scale synthesis without compromising stereochemical fidelity?

  • Methodological Answer : Optimize solvent polarity (e.g., dichloromethane for sulfoxidation) and reaction temperature (0–25°C) to minimize side reactions. Catalytic asymmetric oxidation with chiral ligands (e.g., Sharpless conditions) enhances enantiomeric excess (ee). Process analytical technology (PAT) tools like inline FTIR enable real-time monitoring .

Q. What computational methods are reliable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Density functional theory (DFT) calculates dipole moments and solubility parameters. Quantitative structure-property relationship (QSPR) models trained on chlorophenyl analogs predict logP and bioavailability. Validate predictions with experimental shake-flask solubility tests and HPLC-derived partition coefficients .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity across studies be resolved?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., OECD guidelines). Differences may stem from cell line variability, impurity profiles, or enantiomeric ratios. Meta-analyses of dose-response curves and independent replication studies are essential. For sulfinyl compounds, ensure stereochemical consistency in test samples .

Q. What experimental controls are critical when investigating the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) and negative controls (DMSO vehicle). Counter-screen against off-target kinases (e.g., EGFR, VEGFR) to assess selectivity. Surface plasmon resonance (SPR) confirms direct binding kinetics, while Western blotting verifies downstream phosphorylation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.